molecular formula C11H10IN3O3 B15057140 2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol

2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol

Cat. No.: B15057140
M. Wt: 359.12 g/mol
InChI Key: DCQLKOPYACXIAS-UHFFFAOYSA-N
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Description

2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol (CAS 1708037-74-4) is a pyrazole derivative offered with a purity of 97% . This compound belongs to the class of styrylpyrazoles, which are recognized in medicinal chemistry as privileged scaffolds with a wide spectrum of biological activities . The pyrazole core is a significant structural motif found in compounds with demonstrated pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antioxidant activities . The specific structure of this reagent, featuring both an iodo substituent and a nitrophenyl group on the pyrazole ring, makes it a valuable and versatile building block for organic synthesis and medicinal chemistry research. It can be utilized in various metal-catalyzed cross-coupling reactions, where the iodine atom acts as a excellent leaving group, enabling the construction of more complex molecules for biological screening and structure-activity relationship (SAR) studies . Researchers can employ this compound in the design and development of novel therapeutic agents. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should refer to the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C11H10IN3O3

Molecular Weight

359.12 g/mol

IUPAC Name

2-[4-iodo-5-(4-nitrophenyl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C11H10IN3O3/c12-10-7-13-14(5-6-16)11(10)8-1-3-9(4-2-8)15(17)18/h1-4,7,16H,5-6H2

InChI Key

DCQLKOPYACXIAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2CCO)I)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol typically involves multiple steps. One common method starts with the preparation of 4-iodo-5-(4-nitrophenyl)-1H-pyrazole, which is then reacted with ethylene oxide to introduce the ethanol group. The reaction conditions often require the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Palladium acetate and a suitable ligand in a polar solvent like DMF.

Major Products Formed

    Oxidation: 2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)acetic acid.

    Reduction: 2-(4-Iodo-5-(4-aminophenyl)-1H-pyrazol-1-yl)ethanol.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol is not fully understood, but it is believed to interact with specific molecular targets through its nitrophenyl and pyrazole moieties. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. For example, the nitrophenyl group may participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The primary structural analogue identified is 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol (CAS: 1429309-32-9, C₅H₆BrN₃O₃, molar mass: 236.03 g/mol) . Key differences include:

  • Halogen Substituent : Iodine (127 g/mol) vs. bromine (80 g/mol). Iodo derivatives are typically more reactive in substitution reactions due to weaker C–I bonds.
  • Aromatic Substituent : The target compound’s 4-nitrophenyl group introduces steric bulk and stronger electron-withdrawing effects compared to the nitro group directly attached to the pyrazole in the bromo analogue.

Physicochemical and Reactivity Comparison

Property 2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol
Molecular Formula C₁₁H₉IN₃O₃ C₅H₆BrN₃O₃
Molar Mass (g/mol) 358.12 236.03
Key Substituents Iodo, 4-nitrophenyl, ethanol Bromo, nitro, ethanol
Electron Effects Strong electron-withdrawing (4-nitrophenyl) Moderate electron-withdrawing (nitro)
Reactivity Higher leaving-group potential (iodine) Lower leaving-group potential (bromine)
Potential Applications Cross-coupling, medicinal chemistry precursors Biochemical reagents, synthetic intermediates

Biological Activity

The compound 2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article reviews the biological activity of this specific compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of an iodine atom and a nitro group on the pyrazole ring, which may influence its reactivity and biological activity. The compound's molecular formula is C11H10N3O3IC_{11}H_{10}N_3O_3I, with a molecular weight of approximately 357.12 g/mol.

Antioxidant Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antioxidant properties. For instance, molecular docking simulations have shown that compounds similar to this compound can effectively scavenge free radicals and inhibit oxidative stress in cellular models. The presence of electron-withdrawing groups, such as the nitro group, enhances these properties by stabilizing radical intermediates .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In vitro assays demonstrate that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Specifically, studies have shown that related pyrazole compounds can reduce the expression of cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS), leading to decreased inflammation in various models .

Anticancer Activity

The anticancer properties of pyrazole derivatives are particularly noteworthy. Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example, in vitro studies revealed IC50 values in the micromolar range against breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation markers .

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various pyrazole derivatives using DPPH and ABTS assays. Results indicated that compounds with nitro substituents demonstrated enhanced radical scavenging activity compared to those without such groups. The study concluded that structural modifications significantly influence antioxidant efficacy .

Study 2: Anti-inflammatory Mechanisms

In a cellular model of inflammation induced by lipopolysaccharides (LPS), pyrazole derivatives were tested for their ability to inhibit TNF-alpha production. The results showed a dose-dependent reduction in TNF-alpha levels, suggesting that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Study 3: Anticancer Efficacy

A comprehensive evaluation was conducted on the anticancer effects of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 0.5 to 3 µM across different cell types, indicating strong potential for development as an anticancer agent .

Q & A

Q. What synthetic strategies are effective for preparing 2-(4-iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol, and how can regioselectivity be controlled?

  • Methodological Answer : The compound’s pyrazole core can be synthesized via cyclocondensation of hydrazines with β-keto esters or via iodination of preformed pyrazole intermediates. Regioselective iodination at the 4-position is achievable using iodine monochloride (ICl) in acetic acid, leveraging steric and electronic effects of the 4-nitrophenyl substituent. Ethanol substitution at N-1 is typically introduced via nucleophilic substitution or alcohol coupling under Mitsunobu conditions. Reaction optimization (e.g., solvent polarity, temperature) is critical, as shown in analogous pyrazole derivatizations .

Q. Example Reaction Conditions :

StepReagents/ConditionsYieldReference
Pyrazole formationHydrazine + β-keto ester, reflux (EtOH)70-85%
IodinationICl, AcOH, 0–5°C60-75%
Ethanol substitutionMitsunobu (DIAD, PPh₃), THF50-65%

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers of this compound?

  • Methodological Answer :
  • ¹H NMR : The ethanol side chain’s hydroxyl proton appears as a broad singlet (~δ 4.8–5.2 ppm), while pyrazole C-H protons resonate between δ 6.5–8.5 ppm. The 4-iodo substituent deshields adjacent protons, causing downfield shifts.
  • ¹³C NMR : The nitrophenyl group’s carbons exhibit distinct signals at δ 120–150 ppm, and the pyrazole C-I signal appears at δ 95–110 ppm.
  • IR : Stretching vibrations for NO₂ (~1520 cm⁻¹), C-I (~485 cm⁻¹), and O-H (~3400 cm⁻¹) confirm functional groups. Compare with analogs in .

Q. What crystallization solvents are optimal for X-ray diffraction studies of this compound?

  • Methodological Answer : Slow evaporation from mixed solvents (e.g., DCM/hexane or EtOAc/hexane) yields single crystals suitable for X-ray analysis. Polar solvents like ethanol or acetonitrile may disrupt π-stacking interactions critical for crystal packing. For nitro- and iodo-substituted pyrazoles, low-polarity solvents enhance crystal quality, as demonstrated in .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound when twinning or disorder is present?

  • Methodological Answer : SHELXL’s TWIN and PART commands address twinning and disorder. For partial occupancy (e.g., ethanol side-chain disorder), use restraints (e.g., SIMU, DELU) to maintain geometric rationality. High-resolution data (>0.8 Å) improves refinement, but for twinned data (common in polar space groups), apply the HKLF 5 format. Validate with R-factor convergence (<5% discrepancy) and residual density maps .

Q. What computational methods (e.g., Multiwfn) elucidate the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • Electrostatic Potential (ESP) : Use Multiwfn to map ESP surfaces, identifying nucleophilic (nitrophenyl oxygen) and electrophilic (iodine) sites.
  • Frontier Molecular Orbiters (FMOs) : HOMO-LUMO gaps predict charge-transfer interactions; lower gaps (~3–4 eV) suggest potential bioactivity.
  • NBO Analysis : Quantify hyperconjugation (e.g., C-I σ→σ* interactions) influencing stability. Reference protocols in .

Q. How does the 4-nitrophenyl substituent influence regioselectivity in subsequent reactions (e.g., cross-coupling)?

  • Methodological Answer : The electron-withdrawing nitro group directs electrophilic attacks to the pyrazole’s 5-position via resonance. For Suzuki-Miyaura coupling, the 4-iodo site is preferentially activated. DFT calculations (e.g., Gaussian) model transition states to rationalize selectivity, as seen in analogous Pd-catalyzed reactions .

Q. What mechanistic insights explain the compound’s stability under acidic/basic conditions?

  • Methodological Answer : Hydrolysis studies (pH 1–14, monitored by HPLC) reveal degradation pathways. The nitro group stabilizes the pyrazole ring under acidic conditions, while the ethanol side chain is susceptible to oxidation. Base-induced deiodination is mitigated by steric hindrance from the 4-nitrophenyl group. Compare degradation profiles with non-iodinated analogs .

Data Contradictions and Resolutions

Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies?

  • Resolution : Solubility varies with crystallinity (amorphous vs. crystalline forms). Use DSC/TGA to identify polymorphs. For instance, amorphous forms (ball-milled) show 2–3× higher solubility in DMSO than crystalline forms, critical for biological assays .

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